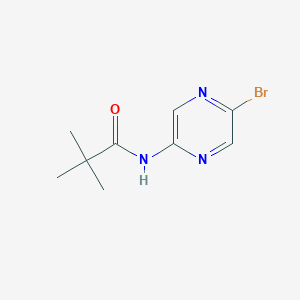
N-(5-bromopyrazin-2-yl)-2,2-dimethylpropanamide
Cat. No. B2973179
M. Wt: 258.119
InChI Key: HLURXGVOCYJEDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07132425B2
Procedure details


A mixture of N-(5-bromo-pyrazin-2-yl)-2,2-dimethyl-propionamide (29.67 g, 114.9421 mmol), dichloro[1,1′-bis(diphenylphosphino)ferro-cene]palladium(II) dichloromethane adduct (0.95 g, 1.1633 mmol), triethylamine (17.6 mL, 126.2733 mmol), and potassium vinyltrifluoroborate (19.25 g, 143.7103 mmol) in ethanol (245 mL) was heated at 100° C. for 90 min. At this time, the reaction mixture was allowed to cool to 25° C. and then was concentrated in vacuo. The resulting orange slurry was diluted with methylene chloride (200 mL). The organic layer was washed with a 1N aqueous hydrochloric acid solution (2×200 mL), a saturated aqueous sodium bicarbonate solution (1×200 mL), and a saturated aqueous sodium chloride solution (1×200 mL). The combined aqueous layers were back-extrated with methylene chloride (1×200 mL). The combined organic layers were dried over magnesium chloride and decolorizing carbon, filtered, and concentrated in vacuo. Biotage chromatography (FLASH 75S, Silica, 100% hexanes to 10% ethyl acetate/hexanes) afforded 2,2-dimethyl-N-(5-vinyl-pyrazin-2-yl)-propionamide (21.64 g, 92%) as an off-white solid: mp 80.4–81.8° C.; EI-HRMS m/e calcd for C11H15N3O (M+) 205.1215, found 205.1214.
Quantity
29.67 g
Type
reactant
Reaction Step One




Name
dichloro[1,1′-bis(diphenylphosphino)ferro-cene]palladium(II) dichloromethane adduct
Quantity
0.95 g
Type
catalyst
Reaction Step One

Yield
10%

Yield
92%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[N:3]=[CH:4][C:5]([NH:8][C:9](=[O:14])[C:10]([CH3:13])([CH3:12])[CH3:11])=[N:6][CH:7]=1.[CH2:15](N(CC)CC)[CH3:16].C([B-](F)(F)F)=C.[K+]>C(O)C.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C1C=CC([PH+]([C]2[CH][CH][CH][CH]2)C2C=CC=CC=2)=CC=1.C(Cl)Cl.Cl[Pd]Cl.[Fe]>[CH3:11][C:10]([CH3:13])([CH3:12])[C:9]([NH:8][C:5]1[CH:4]=[N:3][C:2]([CH:15]=[CH2:16])=[CH:7][N:6]=1)=[O:14] |f:2.3,5.6.7.8.9,^1:36,37,38,39,40,54,55,56,57,58|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
29.67 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1N=CC(=NC1)NC(C(C)(C)C)=O
|
|
Name
|
|
|
Quantity
|
17.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
19.25 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)[B-](F)(F)F.[K+]
|
|
Name
|
|
|
Quantity
|
245 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
dichloro[1,1′-bis(diphenylphosphino)ferro-cene]palladium(II) dichloromethane adduct
|
|
Quantity
|
0.95 g
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C(Cl)Cl.Cl[Pd]Cl.[Fe]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to 25° C.
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting orange slurry was diluted with methylene chloride (200 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with a 1N aqueous hydrochloric acid solution (2×200 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over magnesium chloride
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 10% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(=O)NC1=NC=C(N=C1)C=C)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 21.64 g | |
| YIELD: PERCENTYIELD | 92% | |
| YIELD: CALCULATEDPERCENTYIELD | 91.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
